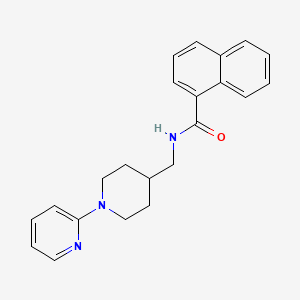

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions needed for reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Chemical properties like acidity or basicity, reactivity, and types of reactions the compound can undergo are also analyzed .Scientific Research Applications

Molecular Interaction Studies

Research on compounds structurally related to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlights their role in studying molecular interactions, particularly as antagonists to cannabinoid receptors. These studies contribute to understanding the steric and electrostatic requirements for binding to CB1 receptors, informing the design of receptor-specific drugs (Shim et al., 2002).

Water Oxidation Catalysis

Compounds with structural similarities are utilized in catalyzing water oxidation, a critical reaction for energy conversion and storage technologies. For instance, dinuclear complexes containing pyridine and naphthyl derivatives show remarkable efficiency in oxygen evolution reactions, which are pivotal for artificial photosynthesis and renewable energy sources (Zong & Thummel, 2005).

Chemosensors for Metal Ions

Naphthamide derivatives are explored for their potential as chemosensors due to their ability to selectively bind to metal ions, which is crucial for environmental monitoring and the detection of hazardous substances. Studies demonstrate their application in detecting Cu2+ ions, showcasing their utility in developing sensitive and selective sensing materials (Gosavi-Mirkute et al., 2017).

Synthesis and Characterization

Research also encompasses the synthesis and characterization of novel compounds with potential biological activities. For example, studies involving the synthesis of naphthyridone derivatives as p38 MAP kinase inhibitors for treating rheumatoid arthritis and psoriasis highlight the significance of these compounds in medicinal chemistry (Chung et al., 2006).

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes at the molecular and cellular level are areas of ongoing research .

Biochemical Pathways

Understanding the affected pathways and their downstream effects will provide valuable insights into the therapeutic potential of this compound .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide interacts with its targets and exerts its effects .

Safety and Hazards

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O/c26-22(20-9-5-7-18-6-1-2-8-19(18)20)24-16-17-11-14-25(15-12-17)21-10-3-4-13-23-21/h1-10,13,17H,11-12,14-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVUWMLFQPEDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)

![N-Cyclohexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B2983381.png)